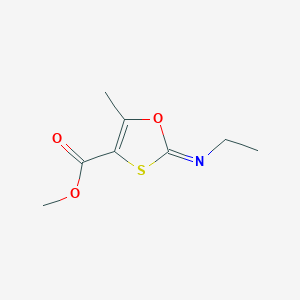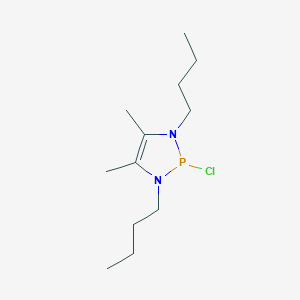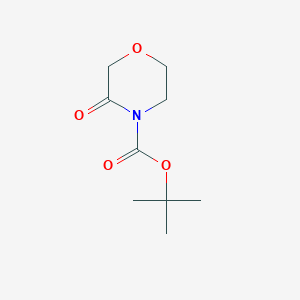
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the oxathiole family and is commonly referred to as ethylimino compound. The compound has been synthesized in the laboratory and used in various research applications. In
Wirkmechanismus
The exact mechanism of action of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has been found to have both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the growth and replication of microorganisms. Physiologically, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic to human cells at high concentrations, making it important for researchers to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI). One direction is the development of new drugs based on this compound. Another direction is the study of the compound's mechanism of action, which could lead to the development of new antimicrobial agents. Finally, the compound's potential use in the treatment of inflammatory diseases could also be explored further.
Synthesemethoden
The synthesis of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2-amino-4-methylthiazole with ethyl chloroformate to form 2-(ethylcarbamoyl)-4-methylthiazole. The second step involves the reaction of 2-(ethylcarbamoyl)-4-methylthiazole with 2-chloroacetaldehyde to form 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI).
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry. The compound has been studied for its potential use in developing new drugs for the treatment of various diseases. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 2-ethylimino-5-methyl-1,3-oxathiole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-9-8-12-5(2)6(13-8)7(10)11-3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDGEFEEMCFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1OC(=C(S1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














